
Primaquine-d3 Diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Primaquine-d3 Diphosphate is a deuterated form of Primaquine Diphosphate, an antimalarial agent. Primaquine is an aminoquinoline compound that is primarily used to prevent the relapse of vivax malaria and ovale malaria. It is also used to prevent the transmission of falciparum malaria . The deuterated form, this compound, is labeled with deuterium, which can be useful in pharmacokinetic studies to track the drug’s metabolism and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Primaquine-d3 Diphosphate involves the incorporation of deuterium atoms into the Primaquine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production process also includes purification steps such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Primaquine-d3 Diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various metabolites of this compound, which can be analyzed using techniques like mass spectrometry and chromatography .
Scientific Research Applications
Primaquine-d3 Diphosphate has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the drug’s metabolism and distribution in the body, providing insights into its pharmacokinetic properties.
Malaria Research: It is used in research to understand its efficacy in preventing malaria relapse and transmission.
Drug Development: The compound is used in the development of new antimalarial drugs and in studying drug interactions.
Biological Studies: It is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Mechanism of Action
Primaquine-d3 Diphosphate exerts its effects by interfering with the mitochondrial function of the malaria parasite. It disrupts the parasite’s energy production, leading to its death. The compound may also generate reactive oxygen species that damage the parasite’s cellular components . The exact molecular targets and pathways involved are still under investigation, but it is believed to affect the electron transport chain and DNA of the parasite .
Comparison with Similar Compounds
Chloroquine: Another aminoquinoline used to treat malaria.
Mefloquine: A quinoline methanol compound used for malaria treatment and prevention.
Tafenoquine: A newer antimalarial drug with a similar mechanism of action to Primaquine.
Uniqueness: Primaquine-d3 Diphosphate is unique due to its deuterated form, which allows for detailed pharmacokinetic studies. This property makes it valuable in research settings to track the drug’s metabolism and distribution more accurately compared to its non-deuterated counterparts .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Primaquine-d3 Diphosphate involves the conversion of primaquine to its d3-labeled derivative followed by the formation of the diphosphate salt.", "Starting Materials": ["Primaquine", "Deuterium oxide", "Sodium cyanoborohydride", "Phosphoric acid", "Sodium phosphate dibasic", "Sodium phosphate monobasic"], "Reaction": [ { "Step 1": "Primaquine is dissolved in deuterium oxide and treated with sodium cyanoborohydride to obtain Primaquine-d3." }, { "Step 2": "Primaquine-d3 is reacted with phosphoric acid to form the corresponding phosphate intermediate." }, { "Step 3": "The phosphate intermediate is then treated with a mixture of sodium phosphate dibasic and sodium phosphate monobasic to obtain the final product Primaquine-d3 Diphosphate." } ] } | |
CAS No. |
1318852-20-8 |
Molecular Formula |
C15H21N3O |
Molecular Weight |
262.371 |
IUPAC Name |
4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/i2D3 |
InChI Key |
INDBQLZJXZLFIT-BMSJAHLVSA-N |
SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Synonyms |
N4-(6-Methoxy-8-quinolinyl)-1,4-pentanediamine-d3 Phosphate; 8-[(4-Amino-1-methylbutyl)amino]-6-methoxyquinoline-d3 Phosphate; (+/-)-Primaquine-d3 Phosphate; 6-Methoxy-8-[4-amino-1-_x000B_methylbutylamino]quinoline-d3 Phosphate; NSC 27296-d3; Neo-Quipenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


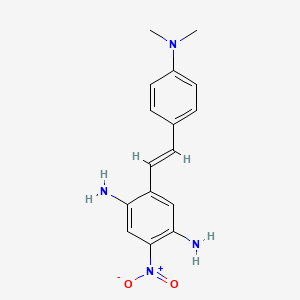
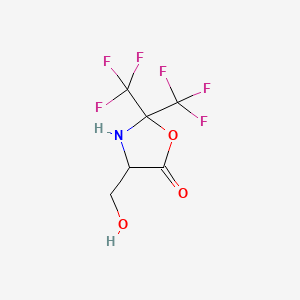
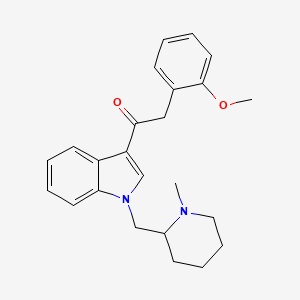

![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)
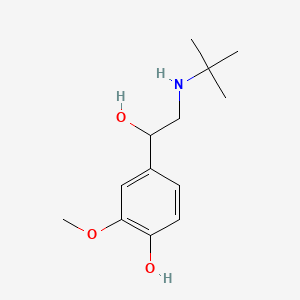
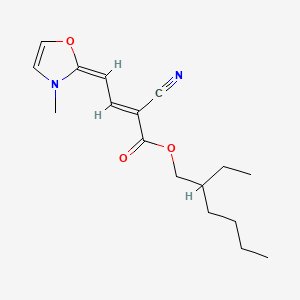
![2-Chloro-N-[4-[(4-methoxyphenyl)methoxy]-2-chloro-6-methylphenyl]acetamide](/img/structure/B584226.png)

